N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a substituted butyl chain
Mechanism of Action
Target of Action
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides and play crucial roles in various physiological processes.
Mode of Action
The interaction of this compound with its targets results in the inhibition of these enzymes . This inhibition disrupts the normal functioning of these enzymes, leading to the therapeutic effects of the drug.
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by this compound affects several biochemical pathways. These include the carbonic acid equilibrium, which is crucial for maintaining pH balance, and the synthesis of folic acid, which is essential for the growth and multiplication of cells .
Pharmacokinetics
The bioavailability of sulfonamides is generally influenced by factors such as the drug’s solubility, stability, and the presence of transporters in the body .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of normal cellular processes due to the inhibition of key enzymes. This can lead to the death of pathogenic organisms or the reduction of symptoms in various disease states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the drug’s solubility and therefore its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s metabolism and excretion .
Biochemical Analysis
Biochemical Properties
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial in various metabolic pathways . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and affecting the overall biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the expression of genes involved in inflammatory responses and metabolic pathways . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as carbonic anhydrase, inhibiting their catalytic activity and disrupting normal biochemical processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and exerts its biochemical effects by modulating enzyme activity and gene expression . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound affects metabolic flux by inhibiting enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to changes in metabolite levels and overall metabolic activity . The interactions with these enzymes highlight the compound’s role in modulating key biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters that facilitate its uptake and distribution across cellular membranes . Additionally, this compound can accumulate in certain tissues, affecting its localization and overall activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound in subcellular structures such as the mitochondria and nucleus influences its biochemical effects and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide typically involves the following steps:
Formation of the Naphthalene-1-sulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions to produce naphthalene-1-sulfonyl chloride.
Preparation of the Intermediate Alcohol: The intermediate, 2-hydroxy-2-methyl-4-phenylbutanol, is synthesized through a Grignard reaction involving phenylmagnesium bromide and 2-methylbutanal.
Coupling Reaction: The final step involves the reaction of naphthalene-1-sulfonyl chloride with the intermediate alcohol in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of 2-keto-2-methyl-4-phenylbutyl naphthalene-1-sulfonamide.
Reduction: Formation of N-(2-amino-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-(2-hydroxy-2-methyl-4-phenylbutyl)tosylamide: Contains a toluene sulfonamide group instead of a naphthalene sulfonamide group.
Uniqueness
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The naphthalene ring can participate in additional π-π interactions and has a larger surface area for hydrophobic interactions, which can enhance its binding affinity to molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-21(23,15-14-17-8-3-2-4-9-17)16-22-26(24,25)20-13-7-11-18-10-5-6-12-19(18)20/h2-13,22-23H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZUFZWDCHMZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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